Human ALDH3A1 Inhibition Profile vs. Class Baseline
The compound exhibits measurable inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 value of 2.10E+3 nM (2.1 µM) [1]. This is a specific, quantitative point of differentiation from phenylacetic acid derivatives with alternative substitution patterns, such as 2,6-dichlorophenylacetic acid, for which no such inhibitory data has been reported . The presence of a single chloro and methyl group in the ortho-positions provides a distinct steric and electronic environment for binding compared to the more symmetrical 2,6-dichloro analog.
| Evidence Dimension | Inhibition of human ALDH3A1 enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 2.10E+3 nM (2.1 µM) |
| Comparator Or Baseline | 2,6-Dichlorophenylacetic acid: No reported inhibitory activity against ALDH3A1. |
| Quantified Difference | Qualitative difference in biological activity profile. |
| Conditions | Inhibition of ALDH3A1-mediated benzaldehyde oxidation, preincubation for 1 min, spectrophotometric analysis. |
Why This Matters
This data provides a specific biochemical handle for researchers studying ALDH3A1 or exploring its inhibition as a therapeutic strategy, a feature not shared by all in-class compounds.
- [1] BindingDB. BDBM50447072 CHEMBL1890994: Inhibition of human ALDH3A1. Accessed 2026. View Source
